
4-((4-氯苯基)氨基)-6-乙基喹啉-3-腈盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbonitrile group in the compound suggests potential for interaction with biological targets, such as enzymes or receptors.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a related compound, 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, was synthesized using density functional theory calculations, which provided insights into the optimized structural parameters and spectroscopic properties . Another synthesis approach for 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and subsequent chlorination and reaction with substituted anilines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted for the synthesis of "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For example, the asymmetric unit of a co-crystal involving a quinoline derivative showed overlapping atoms of the fused-ring system and substituents, with significant twisting of the aromatic rings and the chlorophenyl substituent . This suggests that the molecular structure of "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" would also exhibit unique conformational features, which could be elucidated through crystallographic studies.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions, often facilitated by their reactive sites such as the amino and cyano groups. The synthesis of N2-substituted 2-aminoquinoline-3-carbonitriles, for example, involves a multicomponent reaction in an ionic liquid, indicating that the compound may also be amenable to similar synthetic strategies . Additionally, the synthesis of 6-aminoquinoline derivatives under solvent-free conditions using multicomponent reactions demonstrates the potential for efficient and environmentally friendly synthetic routes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by their structural features. The fluorescent quinoline derivative studied in exhibited absorption and emission spectra in the UV-visible range, suggesting that "4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride" may also possess photophysical properties. The nonlinear optical properties and thermal stability of these compounds are also of interest, as they can determine their suitability for various applications, such as in materials science or as pharmaceutical agents .
科学研究应用
合成和抗菌应用
喹啉衍生物因其容易合成的性质和潜在的抗菌特性而得到广泛研究。例如,关于喹啉和嘧啶并[4,5-b]喹啉衍生物合成的研究表明,这些化合物可以通过涉及各种试剂(如二甲基甲酰胺二甲缩醛 (DMF-DMA)、二硫化碳、尿素和硫脲)的反应来合成,展示了它们在化学合成中的多功能性。一些选定的衍生物显示出有希望的抗菌活性,突出了它们在开发新的抗菌剂方面的潜力 (Elkholy & Morsy, 2006)。
作用机制
未来方向
属性
IUPAC Name |
4-(4-chloroanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3.ClH/c1-2-12-3-8-17-16(9-12)18(13(10-20)11-21-17)22-15-6-4-14(19)5-7-15;/h3-9,11H,2H2,1H3,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYCNMZSHJXBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

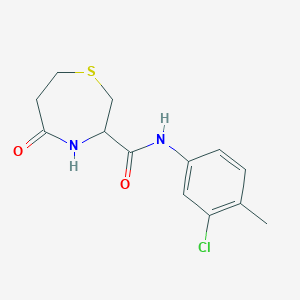

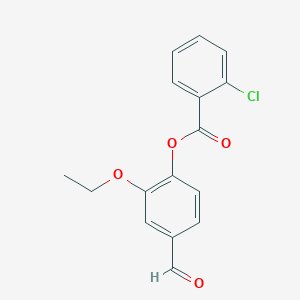
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)
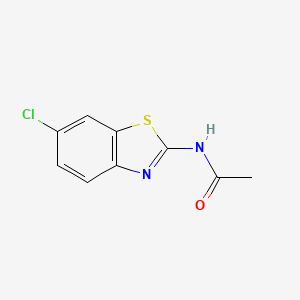
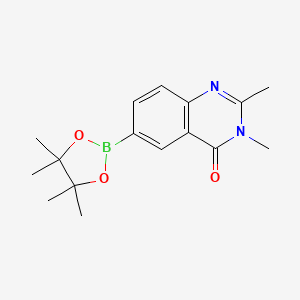
![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
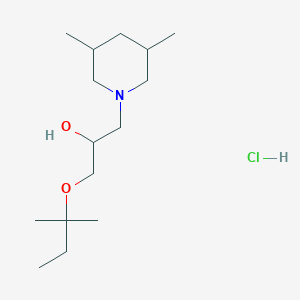
![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)


![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)
